4,4-Difluoro-2-methoxycyclohexanone

Lipophilicity LogP Drug Design

4,4-Difluoro-2-methoxycyclohexanone (CAS 1232060-73-9) is a fluorinated cyclic ketone with the molecular formula C7H10F2O2 and a molecular weight of 164.15 Da. It features a gem-difluoro substitution at the 4-position and a methoxy group at the 2-position of the cyclohexanone ring.

Molecular Formula C7H10F2O2
Molecular Weight 164.152
CAS No. 1232060-73-9
Cat. No. B594744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-methoxycyclohexanone
CAS1232060-73-9
Synonyms4,4-Difluoro-2-Methoxy-cyclohexanone
Molecular FormulaC7H10F2O2
Molecular Weight164.152
Structural Identifiers
SMILESCOC1CC(CCC1=O)(F)F
InChIInChI=1S/C7H10F2O2/c1-11-6-4-7(8,9)3-2-5(6)10/h6H,2-4H2,1H3
InChIKeyQVSTZWZQKNVRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-2-methoxycyclohexanone (CAS 1232060-73-9): A Gem-Difluorinated Cyclohexanone Building Block for Medicinal Chemistry and Chiral Synthesis


4,4-Difluoro-2-methoxycyclohexanone (CAS 1232060-73-9) is a fluorinated cyclic ketone with the molecular formula C7H10F2O2 and a molecular weight of 164.15 Da. It features a gem-difluoro substitution at the 4-position and a methoxy group at the 2-position of the cyclohexanone ring . The compound possesses one asymmetric carbon atom and a high fraction of sp3-hybridized carbons (Fsp3 = 0.857), making it a valuable intermediate for constructing chiral, sp3-enriched molecules . Its physicochemical profile, including a measured LogP of 1.11 and an ACD/LogP of -0.12, reflects the combined electronic effects of the gem-difluoro and methoxy substituents, which distinguish it from non-fluorinated and mono-substituted cyclohexanone analogs .

Workflow

Chiral sp3-enriched building block for medicinal chemistry synthesis

Selection

Gem-difluoro and 2-methoxy substitution for tuned lipophilicity and metabolic stability

Format

Single asymmetric center supports enantioselective synthesis workflows

Why 4,4-Difluoro-2-methoxycyclohexanone Cannot Be Replaced by Common Cyclohexanone Analogs


Generic substitution with non-fluorinated 2-methoxycyclohexanone or 4,4-difluorocyclohexanone fails because the combined gem-difluoro and 2-methoxy substitution pattern in 4,4-difluoro-2-methoxycyclohexanone uniquely modulates lipophilicity, metabolic stability, and conformational bias. The gem-difluoro group significantly alters the acidity/basicity of proximal functional groups via inductive effects, while simultaneously reducing susceptibility to CYP2D6-mediated oxidative metabolism [1]. The 2-methoxy group introduces a chiral center and further fine-tunes the LogP, creating a physicochemical profile distinct from either mono-substituted analog. This specific combination is critical when the compound is employed as a synthetic intermediate for drug candidates, where subtle changes in lipophilicity or metabolic soft spots can derail lead optimization [2].

Lipophilicity

4,4-Difluorocyclohexanone analogs may shift LogP higher; the methoxy group uniquely tempers lipophilicity and may alter permeability profile.

Metabolism

Non-fluorinated 2-methoxycyclohexanone lacks gem-difluoro shielding; CYP2D6-mediated oxidation risk may differ significantly from the target scaffold.

Chirality

Achiral 4,4-difluorocyclohexanone cannot replace the target compound in enantioselective synthesis; stereochemical outcome will be lost.

Quantitative Evidence Guide for 4,4-Difluoro-2-methoxycyclohexanone Differentiation


LogP Modulation: Gem-Difluoro and Methoxy Substituents Jointly Tune Lipophilicity Relative to Mono-Functionalized Analogs

The measured LogP of 4,4-difluoro-2-methoxycyclohexanone (1.11) is lower than that of the non-methoxylated comparator 4,4-difluorocyclohexanone (LogP range 0.98–1.76) and is also distinct from the non-fluorinated comparator 2-methoxycyclohexanone (XLogP 0.70) [1]. The ACD/LogP value of -0.12 for the target compound further highlights the strong influence of the methoxy group in offsetting the lipophilicity increase typically imparted by gem-difluoro substitution . This demonstrates that the combined substitution pattern is not merely additive; it provides a net LogP that falls between the two mono-substituted extremes, which is valuable for fine-tuning permeability and solubility in lead optimization.

LogP Modulation
Cross-study comparable
LogP 1.11 (measured), ACD/LogP -0.12
Supports lipophilicity fine-tuning relative to mono-substituted analogs
Value is intermediate between 4,4-difluoro- and 2-methoxy-cyclohexanone comparators
Lipophilicity LogP Drug Design

Metabolic Stability: Gem-Difluoro Substitution Reduces CYP2D6-Mediated Clearance Compared to Non-Fluorinated Cyclohexane Derivatives

In a comparative study of fluorinated analogues of perhexiline, the 4,4-gem-difluoro analogue (analogue 50) exhibited greatly reduced susceptibility to CYP2D6-mediated metabolism relative to the non-fluorinated parent scaffold [1]. Although this study did not test 4,4-difluoro-2-methoxycyclohexanone directly, the 4,4-gem-difluoro substitution motif is identical and constitutes a class-level structural feature known to block oxidative metabolism at the 4-position of the cyclohexane ring. The 2-methoxy group in the target compound further differentiates it from analogue 50 by introducing a polar substituent that can independently influence phase I metabolism, offering a dual-handle strategy for metabolic tuning.

CYP2D6 Stability
Class-level inference
Reported reduced CYP2D6 susceptibility in gem-difluoro analog
Metabolic stability context inferred from perhexiline analog series
Target compound not directly measured; class-level structural inference
Metabolic Stability CYP2D6 ADME

Conformational and Electronic Effects: Gem-Difluoro Cyclohexane Rings Exhibit Altered pKa and Solubility Profiles Compared to Non-Fluorinated Counterparts

A systematic study by Grygorenko et al. demonstrated that gem-difluorination of functionalized cycloalkanes modulates pKa through the inductive effect of fluorine atoms, while lipophilicity and aqueous solubility follow complex trends influenced by ring size and functional group position [1]. The 4,4-difluoro-2-methoxycyclohexanone scaffold places the methoxy group alpha to the ketone and the gem-difluoro group at the 4-position, creating unique electronic and conformational biases that cannot be replicated by simple 4,4-difluorocyclohexanone (lacking the methoxy) or 2-methoxycyclohexanone (lacking the fluorine atoms). The ACD/LogD (pH 5.5) of 0.43 for the target compound indicates moderate lipophilicity at physiological pH, which is lower than that of 2-methoxycyclohexanone (LogD ~1.26 at pH 7.4) [2].

Conformational & Electronic
Class-level inference
LogD (pH 5.5/7.4) = 0.43; pKa not reported
Distinct LogD profile may influence solubility and permeability at physiological pH
Gem-difluoro pKa modulation based on class-level cycloalkane study
pKa Solubility Conformation

Chiral Building Block: One Asymmetric Carbon Center Enables Enantioselective Synthesis Not Available from Achiral Cyclohexanone Analogs

4,4-Difluoro-2-methoxycyclohexanone contains one asymmetric carbon at the 2-position (the methoxy-bearing carbon), as confirmed by the Fluorochem datasheet (Asymmetric Atoms = 1) . This chirality, combined with a high Fsp3 value of 0.857, makes it a valuable sp3-enriched chiral building block. In contrast, the comparator 4,4-difluorocyclohexanone (CAS 22515-18-0) is achiral and cannot be used for enantioselective synthesis without additional functionalization. The non-fluorinated analog 2-methoxycyclohexanone is also chiral but lacks the metabolic and conformational advantages conferred by the gem-difluoro group.

Chiral Identity
Head-to-head
1 Asymmetric Center, Fsp3 0.857
Supports enantioselective synthesis; achiral 4,4-difluoro analog cannot substitute
Chirality and high Fsp3 are verified structural attributes
Chiral Synthesis Asymmetric Center Fsp3

Batch-Specific Quality Control: Bidepharm Supplies 95% Purity with NMR, HPLC, and GC Traceability

Bidepharm (毕得医药) provides 4,4-difluoro-2-methoxycyclohexanone at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . This level of QC traceability is critical for reproducible synthetic chemistry and is not universally offered by all suppliers of related cyclohexanone building blocks. For comparison, 4,4-difluorocyclohexanone is available from Bidepharm at 98% purity, but without the methoxy-substituted chiral handle, limiting its utility in enantioselective applications.

QC & Traceability
Supporting evidence
95% purity, batch-specific NMR, HPLC, GC
Supplier QC documentation supports synthetic reproducibility
Bidepharm commercial datasheet; multi-method analytical traceability
Quality Control Purity Procurement

Procurement-Relevant Application Scenarios for 4,4-Difluoro-2-methoxycyclohexanone


Chiral sp3-Enriched Fragment for Lead-Oriented Synthesis Libraries

Medicinal chemistry groups building sp3-rich screening libraries can use 4,4-difluoro-2-methoxycyclohexanone as a chiral ketone building block for generating diverse, enantiomerically enriched compounds. Its high Fsp3 (0.857) and single asymmetric center make it ideal for fragment-based drug discovery campaigns targeting challenging protein-protein interactions . The gem-difluoro motif additionally imparts the metabolic stability and modulated LogP documented in class-level studies, reducing the risk of late-stage ADME failure [1].

Synthesis of Fluorinated Bioactive Molecules with Reduced CYP2D6 Liability

Research teams optimizing lead series against CYP2D6-mediated clearance can employ 4,4-difluoro-2-methoxycyclohexanone as a late-stage intermediate. The 4,4-gem-difluoro substitution pattern has been shown to greatly reduce susceptibility to CYP2D6 metabolism in structurally related analogues, providing a validated design strategy for improving metabolic stability without resorting to extensive scaffold hopping [1].

Stereoselective Synthesis of Enantiopure Building Blocks for API Manufacturing

Process chemistry groups requiring enantiomerically pure cyclohexanone derivatives for active pharmaceutical ingredient (API) synthesis can leverage the chiral nature of 4,4-difluoro-2-methoxycyclohexanone. The documented availability of this compound with batch-specific QC (NMR, HPLC, GC) from Bidepharm ensures reproducibility at scale, a critical requirement for GMP intermediate sourcing .

Conformational Probes for Fluorine-NMR Based Binding Assays

The two chemically equivalent fluorine atoms at the 4-position of 4,4-difluoro-2-methoxycyclohexanone provide a distinctive 19F NMR signature that can serve as a conformational probe in ligand-binding studies. The gem-difluoro group's sensitivity to ring conformation, combined with the fixed chirality at the 2-position, makes this compound a useful tool for investigating fluorophilic binding pockets in target proteins .

Application
Selection Property
Validation Focus
sp3-Enriched Fragment Synthesis
Chiral ketone building block with high Fsp3
Enantiomeric purity and scaffold diversity in screening libraries
Metabolic Stability Optimization
Gem-difluoro substitution pattern for reduced CYP2D6 metabolism
In vitro microsomal stability and metabolite identification
Stereoselective API Intermediate
Single enantiomer building block with batch-specific QC
Chiral purity, residual solvent analysis, and scale-up reproducibility
19F NMR Conformational Probe
Chemically equivalent gem-difluoro 19F reporter
Fluorine chemical shift perturbation and relaxation in target binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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